ethyl 1-(5-chloro-1H-indole-2-carbonyl)piperidine-4-carboxylate
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Overview
Description
Ethyl 1-(5-chloro-1H-indole-2-carbonyl)piperidine-4-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound features a piperidine ring attached to an indole moiety, which is further substituted with a chloro group and an ethyl ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(5-chloro-1H-indole-2-carbonyl)piperidine-4-carboxylate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Chlorination: The indole core is then chlorinated at the 5-position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Formation of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the chlorinated indole.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(5-chloro-1H-indole-2-carbonyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Substitution: The chloro group on the indole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base or acid catalyst.
Major Products Formed
Scientific Research Applications
Ethyl 1-(5-chloro-1H-indole-2-carbonyl)piperidine-4-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a scaffold for designing new drugs with potential therapeutic effects, such as anticancer, antiviral, and anti-inflammatory activities.
Biological Studies: It serves as a probe to study biological pathways and molecular interactions involving indole derivatives.
Chemical Biology: The compound is utilized in chemical biology to investigate the mechanisms of action of indole-based compounds and their interactions with biological targets.
Industrial Applications: It is used in the synthesis of advanced materials and as an intermediate in the production of other complex organic molecules.
Mechanism of Action
The mechanism of action of ethyl 1-(5-chloro-1H-indole-2-carbonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety can bind to various biological targets through hydrogen bonding, π-π interactions, and hydrophobic interactions . The chloro group and piperidine ring may enhance the binding affinity and specificity of the compound for its targets . The compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-chloroindole-2-carboxylate: A similar compound with a simpler structure, lacking the piperidine ring.
1-(5-Chloro-1H-indole-2-carbonyl)piperidine: A related compound without the ethyl ester group.
5-Chloro-1H-indole-2-carboxylic acid: The parent compound without the piperidine and ethyl ester groups.
Uniqueness
Ethyl 1-(5-chloro-1H-indole-2-carbonyl)piperidine-4-carboxylate is unique due to its combination of the indole core, chloro substitution, piperidine ring, and ethyl ester group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Properties
CAS No. |
902042-21-1 |
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Molecular Formula |
C17H19ClN2O3 |
Molecular Weight |
334.8 g/mol |
IUPAC Name |
ethyl 1-(5-chloro-1H-indole-2-carbonyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C17H19ClN2O3/c1-2-23-17(22)11-5-7-20(8-6-11)16(21)15-10-12-9-13(18)3-4-14(12)19-15/h3-4,9-11,19H,2,5-8H2,1H3 |
InChI Key |
IPNAWYQXFHDFLG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=CC3=C(N2)C=CC(=C3)Cl |
solubility |
19 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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